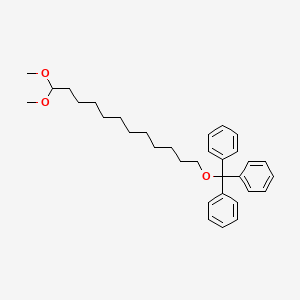
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is an organotin compound with the molecular formula C14H26Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- typically involves the reaction of triethylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides.
科学研究应用
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
作用机制
The mechanism by which Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
相似化合物的比较
Similar Compounds
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)trimethyl-
Uniqueness
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
650605-98-4 |
|---|---|
分子式 |
C14H26Sn |
分子量 |
313.07 g/mol |
IUPAC 名称 |
5,5-dimethylhex-1-en-3-yn-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1H2,2-4H3;3*1H2,2H3; |
InChI 键 |
XFGLALSOEQCGFH-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C(=C)C#CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
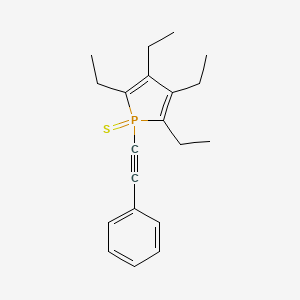
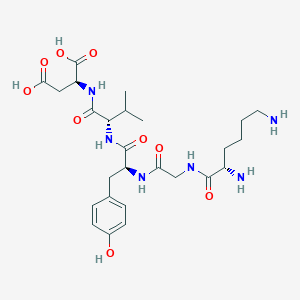
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)

![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
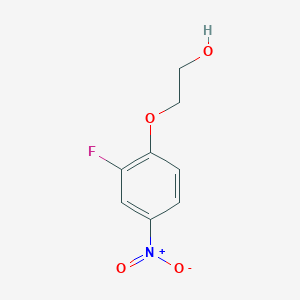
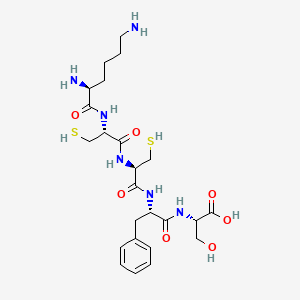
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
